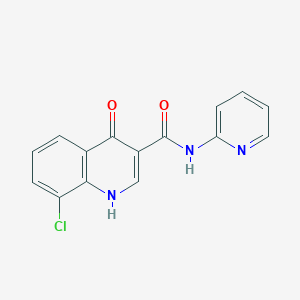

8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide

Description

8-Chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by an 8-chloro substitution on the quinoline core and a pyridin-2-yl group attached via the carboxamide nitrogen.

Properties

IUPAC Name |

8-chloro-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-11-5-3-4-9-13(11)18-8-10(14(9)20)15(21)19-12-6-1-2-7-17-12/h1-8H,(H,18,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBLONPILPDGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide typically involves the condensation of 8-chloro-4-hydroxyquinoline-3-carboxylic acid with 2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division. Additionally, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound’s structural analogs differ primarily in the carboxamide substituent and halogen positioning. Key examples include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Bulk and Polarity : The pyridin-2-yl group in the parent compound is less bulky compared to the 5-isopropyl-thiadiazole () or triazolopyridine derivatives (). This may influence solubility, membrane permeability, and target binding.

- Chlorine Positioning : emphasizes that chlorine at position 8 (as in the parent compound) confers agonist activity at CB2 receptors (187% of control), whereas chlorine at positions 6 or 6/7 leads to inverse agonism.

Pharmacological Implications

- Therapeutic Potential: The 8-chloro-quinoline scaffold is promising for conditions involving CB2 activation (e.g., inflammation, pain). However, substituent choice may optimize pharmacokinetics or reduce toxicity.

- Unanswered Questions : The role of the pyridin-2-yl group in the parent compound remains unexplored in the provided evidence. Comparative studies with thiadiazole or triazolopyridine analogs could clarify its impact on efficacy and safety.

Biological Activity

8-Chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, antiviral, and anticancer agent, making it a subject of significant research interest. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is , with a molecular weight of 313.74 g/mol. The compound features a chloro group, a hydroxy group, and a pyridinyl moiety, which contribute to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂ClN₃O₂ |

| Molecular Weight | 313.74 g/mol |

| CAS Number | 951955-64-9 |

The biological activity of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is primarily attributed to its ability to inhibit specific enzymes and pathways critical for cell proliferation. Key mechanisms include:

- Inhibition of Topoisomerases : This compound can inhibit topoisomerase enzymes that are essential for DNA replication and transcription, leading to apoptosis in cancer cells.

- Antimicrobial Activity : It interacts with bacterial cell membranes and inhibits essential cellular processes, demonstrating effectiveness against various pathogens .

- Antiviral Effects : Research indicates that it can inhibit viral replication by interfering with the viral life cycle, particularly in the context of COVID-19 and other viral infections .

Antimicrobial Activity

Studies have shown that 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Antiviral Activity

Recent investigations into the antiviral properties of this compound have highlighted its potential against viruses like dengue and SARS-CoV-2. In vitro studies demonstrated that derivatives of this quinoline compound could inhibit viral replication effectively while maintaining low cytotoxicity levels in host cells .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines. Notably, it has shown potent antiproliferative effects against HeLa cells (cervical cancer) and other tumor cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

- Antiviral Efficacy Against Dengue Virus : A study demonstrated that derivatives of 8-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline exhibited up to 85% inhibition of dengue virus growth with minimal cytotoxicity .

- Antimicrobial Testing : In a comparative study, this compound was tested alongside known antibiotics against resistant bacterial strains, showing superior efficacy in preventing bacterial growth compared to traditional treatments.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that concentrations as low as 10 µM resulted in significant reductions in cell viability, suggesting its potential as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.